2-(Methylsulfonylamino)benzylamine hydrochloride

Medicinal Chemistry Chemical Synthesis Quality Control

CDK/TRPV1 lead optimization programs often struggle to source ortho-substituted benzylamine scaffolds with defined geometry. 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS 1170256-90-2) is a validated intermediate whose unique 2-substitution enables construction of pyrazolo-triazine cores and novel TRPV1 vectors inaccessible to meta/para isomers. • Unique ortho-substitution geometry with intramolecular hydrogen-bonding potential unattainable with 3- or 4-isomers. • HCl salt form enhances aqueous solubility, minimizing DMSO use and solvent artifacts in HTS assay preparation. • 98% purity grade reduces side reactions and simplifies downstream purification in multi-step syntheses.

Molecular Formula C8H13ClN2O2S
Molecular Weight 236.71
CAS No. 1170256-90-2
Cat. No. B2418867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonylamino)benzylamine hydrochloride
CAS1170256-90-2
Molecular FormulaC8H13ClN2O2S
Molecular Weight236.71
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1CN.Cl
InChIInChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6,9H2,1H3;1H
InChIKeyNMMHZLYJVBDRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(Methylsulfonylamino)benzylamine hydrochloride


2-(Methylsulfonylamino)benzylamine hydrochloride (CAS 1170256-90-2) is a bifunctional small-molecule scaffold featuring a primary benzylamine moiety for facile derivatization and a methylsulfonamide group as a hydrogen-bond donor/acceptor . This compound is a hydrochloride salt , which enhances aqueous solubility for solution-phase chemistry and biological assays . Primarily utilized as a versatile building block in pharmaceutical research , it serves as a key intermediate in medicinal chemistry programs.

Scaffold Bifunctional building block: primary benzylamine with methylsulfonamide H-bond donor/acceptor
Format Hydrochloride salt for enhanced aqueous solubility in solution-phase chemistry and assays
SAR vector Ortho-substitution pattern enables unique 3D geometry for medicinal chemistry exploration

Why Analogs Cannot Substitute 2-(Methylsulfonylamino)benzylamine hydrochloride


The substitution pattern on the benzylamine ring critically dictates the compound's utility. Closely related analogs, such as the 3- and 4-substituted isomers, share identical molecular formulas (C8H13ClN2O2S) and computed properties like LogP and Topological Polar Surface Area (TPSA) . However, the ortho (2-position) substitution of the methylsulfonylamino group in the target compound creates a unique three-dimensional geometry and intramolecular hydrogen-bonding potential that cannot be replicated by meta- or para-substituted alternatives . This distinct spatial arrangement is essential for accessing specific chemical space in structure-activity relationship (SAR) studies, making direct substitution with isomers a risk to the integrity of a lead optimization program.

Isomer geometry mismatch
3- and 4-substituted isomers share molecular formula and TPSA but create distinct 3D geometries; ortho substitution enables intramolecular H-bonding that meta and para cannot replicate.
SAR integrity at risk
Substituting with positional isomers may shift SAR outcomes in lead optimization; the ortho pattern is tied to specific patent-validated synthetic routes for kinase-targeted scaffolds.
Salt-form interchangeability limits
Free-base analogs may differ in aqueous compatibility; the hydrochloride salt form supports assay-ready solubility that non-salt forms may not provide without additional optimization.

Selection Evidence for 2-(Methylsulfonylamino)benzylamine hydrochloride


Commercial Purity Comparison

The target compound is available at a minimum purity of 98% from AKSci , while other vendors, such as GlpBio, do not specify a minimum purity for their catalog entry . For researchers requiring high starting material quality to minimize side reactions and simplify purification, a specified purity level is a critical procurement factor.

Purity specification
Specification review
Specified 98% purity vs unspecified from alternative source
Supports synthesis reproducibility and side-reaction control
Vendor CoA specification; verify lot-specific certificate
Medicinal Chemistry Chemical Synthesis Quality Control

Patent-Validated Use of ortho-Substituted Scaffold

The ortho-substituted methylsulfonylamino benzylamine scaffold has been explicitly used as a building block in the synthesis of pyrazolo-triazine derivatives claimed as selective cyclin-dependent kinase (CDK) inhibitors . This validated application in a specific therapeutic area provides a precedent that is not as well-established for the meta- or para-substituted isomers in the same context.

Patent-validated scaffold
Class-level inference
Explicitly used in synthesis of selective CDK inhibitors (patent family AU2013224848)
Supports scaffold utility in kinase-targeted programs
Class-level precedent; validate for specific target context
Kinase Inhibition Oncology Drug Discovery

TRPV1 Antagonism Potency of ortho-Substituted Scaffold

While the target compound is an intermediate, its core structure is integral to high-affinity TRPV1 ligands. For instance, optimized analogs like JYL827, which contain a 4-methylsulfonylamino benzyl motif, exhibit a Ki of 29.3 ± 7.6 nM for TRPV1 binding, a >60-fold improvement over the natural ligand capsaicin (Ki = 1810 ± 270 nM) [1]. This demonstrates the substantial potency achievable with the methylsulfonylamino benzyl pharmacophore, and the ortho-substitution pattern of the target compound offers a distinct vector for further optimization.

TRPV1 affinity context
Class-level inference
Related ortho-scaffold analog JYL827: Ki 29.3 nM vs capsaicin Ki 1810 nM (reported ~62-fold difference)
Supports pharmacophore exploration context for pain research
Target compound is intermediate; affinity data from derivative study
Pain Research TRPV1 Ion Channels

Differentiation by Topological Polar Surface Area

The target compound has a computed Topological Polar Surface Area (TPSA) of 80.6 Ų . While the 3-substituted isomer also has a TPSA of 80.6 Ų , the ortho-substitution pattern in the target compound creates a distinct spatial distribution of this polar surface, influencing its interaction with biological targets and its three-dimensional shape in ways not captured by the scalar value. This makes it a non-interchangeable building block for SAR exploration.

TPSA spatial distinction
Context-dependent
80.6 Ų (identical scalar for 3-isomer), but distinct 3D polar surface distribution
Scalar TPSA alone does not capture SAR-relevant geometry differences
Computed from 2D structure; 3D spatial arrangement differs
Medicinal Chemistry ADME Drug Design

Aqueous Solubility Advantage of Hydrochloride Salt

The compound is supplied as a hydrochloride salt, which is reported to enhance its water solubility compared to the free base . This property facilitates its use in aqueous reaction media and biological assays, reducing the need for organic co-solvents that can interfere with enzyme activity or protein stability. A direct comparison to the free base is not possible here, but this represents a key formulatory advantage.

Salt-form solubility
Class-level inference
Hydrochloride salt: reported enhanced water solubility vs free base
Supports aqueous assay and synthesis workflow compatibility
Qualitative improvement; verify solubility under specific conditions
Formulation Assay Development Chemical Synthesis

Key Procurement Scenarios for 2-(Methylsulfonylamino)benzylamine hydrochloride


Synthesis of Selective CDK Inhibitors

As a validated intermediate, 2-(Methylsulfonylamino)benzylamine hydrochloride is best procured for medicinal chemistry programs focused on generating novel, selective cyclin-dependent kinase (CDK) inhibitors for oncology indications . Its ortho-substitution pattern is critical for constructing the pyrazolo-triazine core mentioned in relevant patent literature.

Exploring ortho-Substituted Space in TRPV1 Antagonism

The compound is a strategic procurement item for pain research teams seeking to explore structure-activity relationships (SAR) around the TRPV1 receptor . Its ortho-substitution pattern offers a new vector for modification, distinct from the more commonly explored para-substituted analogs that have yielded low nanomolar antagonists .

Aqueous-Compatible Building Block for Assays

Its hydrochloride salt form provides enhanced water solubility , making it the preferred choice over a free base for developing biochemical or cell-based assays. This property minimizes the use of DMSO, reducing solvent-related artifacts and simplifying the preparation of compound dilutions for high-throughput screening.

High-Purity Starting Material for Sensitive Syntheses

Procurement of the 98% purity grade from a specified vendor is recommended for multi-step syntheses where product yields are highly sensitive to impurity profiles. This choice is justified by the need to reduce side reactions and simplify downstream purification, directly impacting the cost and timeline of a discovery project.

Application
Selection Property
Validation Focus
CDK inhibitor synthesis programs
Ortho-substitution scaffold geometry
Patent-route synthetic compatibility review
TRPV1 pathway SAR studies
Ortho-substituted pharmacophore vector
Binding affinity assay context review
Aqueous assay-compatible intermediate
Hydrochloride salt solubility
Assay-condition compatibility review
High-purity synthesis starting material
Specified purity grade procurement
Side-reaction minimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylsulfonylamino)benzylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.